N-[4-({[(2H-1,3-Benzodioxol-5-YL)methyl]carbamoyl}methyl)phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
V023-9340 is a potent farnesoid X receptor (FXR) inhibitor with an IC50 value of 4.27 μM. It is primarily used in research related to nonalcoholic steatohepatitis (NASH), a liver disease characterized by fat accumulation and inflammation . The compound has a molecular formula of C30H32N2O4 and a molecular weight of 484.59 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of V023-9340 involves multiple steps, starting with the preparation of the 4-aminophenylacetamide scaffold. This scaffold is then modified through various chemical reactions to achieve the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for V023-9340 are not widely documented, as the compound is primarily used for research purposes. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency .
化学反应分析
Types of Reactions
V023-9340 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving V023-9340 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions are typically derivatives of V023-9340 with modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
科学研究应用
V023-9340 has several scientific research applications, including:
Chemistry: Used to study the inhibition of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating metabolic processes and liver function.
Medicine: Explored as a potential therapeutic agent for treating NASH and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies .
作用机制
V023-9340 exerts its effects by inhibiting the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. By inhibiting FXR, V023-9340 can modulate various metabolic pathways, leading to reduced fat accumulation and inflammation in the liver. This makes it a promising candidate for treating NASH and related metabolic disorders .
相似化合物的比较
Similar Compounds
GW4064: Another FXR agonist used in research related to metabolic disorders.
T0901317: A liver X receptor (LXR) agonist with similar applications in metabolic research.
Obeticholic Acid: An FXR agonist used in the treatment of primary biliary cholangitis and studied for NASH
Uniqueness
V023-9340 is unique due to its potent inhibition of FXR with a specific IC50 value of 4.27 μM. Its selective accumulation in the intestine and significant amelioration of high-fat diet-induced NASH make it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C30H32N2O4 |
---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]phenyl]-N-[(3-methylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C30H32N2O4/c1-21-5-4-6-24(15-21)19-32(30(34)25-7-2-3-8-25)26-12-9-22(10-13-26)17-29(33)31-18-23-11-14-27-28(16-23)36-20-35-27/h4-6,9-16,25H,2-3,7-8,17-20H2,1H3,(H,31,33) |
InChI 键 |
XXQKGHXWZVWLPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。